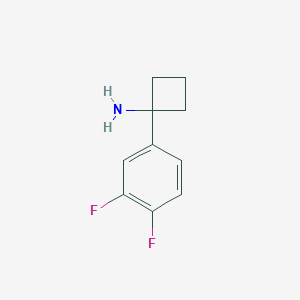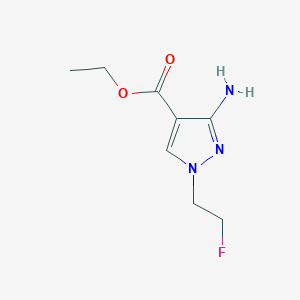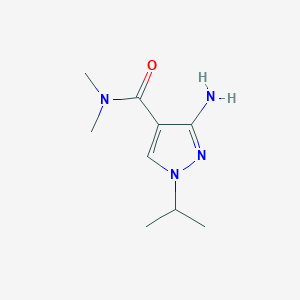
1-(3,4-Difluorophenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol It is characterized by a cyclobutanamine core substituted with a 3,4-difluorophenyl group
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the reaction of racemic chloro phenethyl alcohol with N-protection proline, followed by a series of reactions including the formation of chiral chlorohydrin, epoxy compound, and cyclopropyl ethyl formate . These methods are advantageous due to their simplicity and high yield, making them suitable for industrial production.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclobutanamine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological studies .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclopropylamine: Similar in structure but with a cyclopropyl group instead of a cyclobutanamine core.
1-(3,4-Difluorophenyl)cyclohexylamine: Contains a cyclohexyl group, offering different chemical properties.
1-(3,4-Difluorophenyl)cyclopentylamine: Features a cyclopentyl group, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
920501-71-9 |
|---|---|
Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI Key |
BNXIGKIHQBLVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730917.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730923.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)

![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)
![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)

